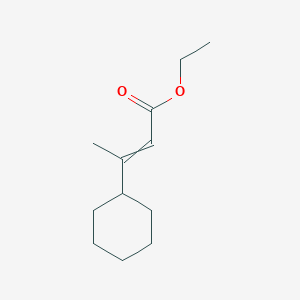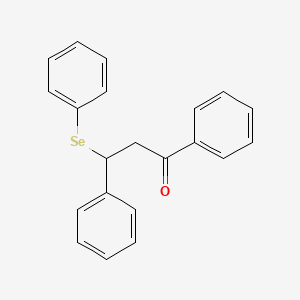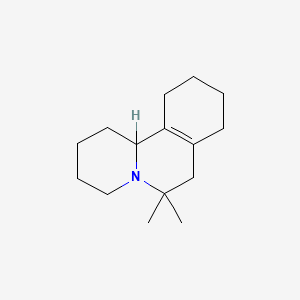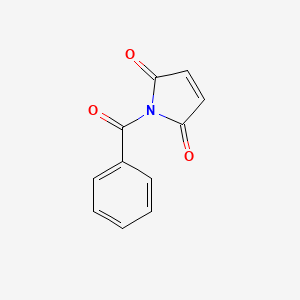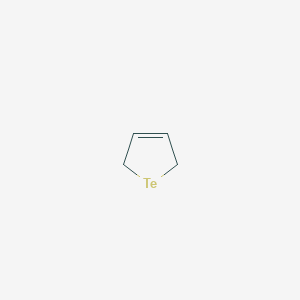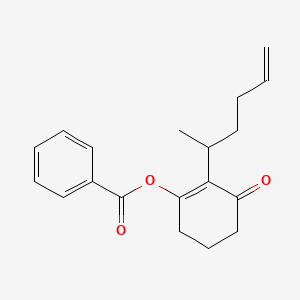
16,16,17,17-Tetradehydro-17-(3-chlorophenyl)-18,19,20-trinor-pgf2-alpha methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
16,16,17,17-Tetradehydro-17-(3-chlorophenyl)-18,19,20-trinor-pgf2-alpha methyl ester is a synthetic compound with the molecular formula C24H29ClO5 It is a derivative of prostaglandin F2α, a naturally occurring prostaglandin involved in various physiological processes
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 16,16,17,17-Tetradehydro-17-(3-chlorophenyl)-18,19,20-trinor-pgf2-alpha methyl ester involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the core structure: The core structure of the compound is synthesized through a series of reactions, including aldol condensation, Michael addition, and cyclization.
Introduction of the chlorophenyl group: The 3-chlorophenyl group is introduced through a substitution reaction using appropriate reagents and catalysts.
Dehydrogenation: The dehydrogenation of the compound is achieved using specific oxidizing agents under controlled conditions.
Esterification: The final step involves the esterification of the compound to form the methyl ester derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
化学反応の分析
Types of Reactions
16,16,17,17-Tetradehydro-17-(3-chlorophenyl)-18,19,20-trinor-pgf2-alpha methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
16,16,17,17-Tetradehydro-17-(3-chlorophenyl)-18,19,20-trinor-pgf2-alpha methyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 16,16,17,17-Tetradehydro-17-(3-chlorophenyl)-18,19,20-trinor-pgf2-alpha methyl ester involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets specific enzymes and receptors involved in prostaglandin signaling pathways.
Pathways Involved: It modulates the activity of cyclooxygenase (COX) enzymes and prostaglandin receptors, leading to altered cellular responses.
類似化合物との比較
Similar Compounds
Prostaglandin F2α: The parent compound from which 16,16,17,17-Tetradehydro-17-(3-chlorophenyl)-18,19,20-trinor-pgf2-alpha methyl ester is derived.
Other Prostaglandin Derivatives: Compounds with similar structures but different functional groups or modifications.
Uniqueness
This compound is unique due to its specific structural modifications, which confer distinct chemical and biological properties. These modifications enhance its stability, reactivity, and potential therapeutic applications compared to other prostaglandin derivatives.
特性
CAS番号 |
73285-84-4 |
|---|---|
分子式 |
C24H29ClO5 |
分子量 |
432.9 g/mol |
IUPAC名 |
methyl (Z)-7-[(2R)-2-[(E,3R)-5-(3-chlorophenyl)-3-hydroxypent-1-en-4-ynyl]-3,5-dihydroxycyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C24H29ClO5/c1-30-24(29)10-5-3-2-4-9-20-21(23(28)16-22(20)27)14-13-19(26)12-11-17-7-6-8-18(25)15-17/h2,4,6-8,13-15,19-23,26-28H,3,5,9-10,16H2,1H3/b4-2-,14-13+/t19-,20?,21+,22?,23?/m0/s1 |
InChIキー |
ZVINRZJZEJGOBH-OFWHALOWSA-N |
異性体SMILES |
COC(=O)CCC/C=C\CC1[C@H](C(CC1O)O)/C=C/[C@H](C#CC2=CC(=CC=C2)Cl)O |
正規SMILES |
COC(=O)CCCC=CCC1C(CC(C1C=CC(C#CC2=CC(=CC=C2)Cl)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


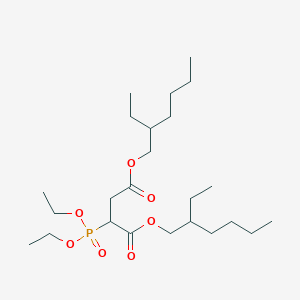
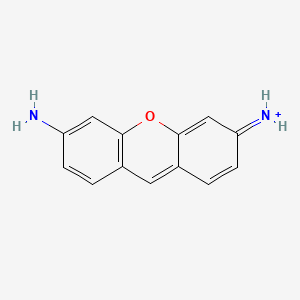
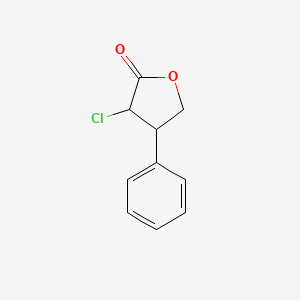
![5-Chloro-1-[(3,4-dichlorophenyl)methyl]-7-methyl-1H-indole-2,3-dione](/img/structure/B14442880.png)

